molecular formula C20H15BrFNO B286579 N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide

N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide

Cat. No. B286579
M. Wt: 384.2 g/mol
InChI Key: WDMFLPNLZAEQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide, also known as BPF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPF is a small molecule that is structurally similar to other benzamide derivatives, which have been shown to possess a range of biological activities.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide's mechanism of action involves the inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. This removal of acetyl groups leads to the repression of gene expression, which can contribute to the development and progression of cancer. N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide binds to the active site of HDACs, preventing them from carrying out their normal function and leading to the accumulation of acetylated histones.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide's inhibition of HDACs has a range of biochemical and physiological effects. One of the main effects is the upregulation of tumor suppressor genes, which can lead to the inhibition of cancer cell growth. N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition can limit the blood supply to tumors, leading to their regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide for lab experiments is its specificity for HDACs. N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide has been shown to selectively inhibit HDACs without affecting other enzymes or proteins. This specificity makes N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide a valuable tool for studying the role of HDACs in cancer biology. However, one limitation of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide is its relatively low potency compared to other HDAC inhibitors. This low potency may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide. One direction is the development of more potent analogs of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide that can be used in lab experiments. Another direction is the investigation of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide's potential as a therapeutic agent for cancer. N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide's ability to inhibit HDACs and induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, the role of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide in other biological processes, such as inflammation and neurodegeneration, could be explored in future research.

Synthesis Methods

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide involves the reaction of 4-bromo-α,α-diphenyl-benzeneacetic acid with 3-fluoroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide. The overall yield of this process is approximately 40%.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide has been shown to possess a range of biological activities that make it a promising candidate for scientific research. One of the main applications of N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide is in the study of cancer biology. N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This inhibition is thought to be due to N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide's ability to disrupt the function of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.

properties

Molecular Formula

C20H15BrFNO

Molecular Weight

384.2 g/mol

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-3-fluorobenzamide

InChI

InChI=1S/C20H15BrFNO/c21-17-11-9-15(10-12-17)19(14-5-2-1-3-6-14)23-20(24)16-7-4-8-18(22)13-16/h1-13,19H,(H,23,24)

InChI Key

WDMFLPNLZAEQIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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